(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one
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Overview
Description
(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinolinone core: Starting from an appropriate aniline derivative, the quinolinone core can be synthesized through a series of cyclization reactions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.
Formation of the enone side chain: The enone side chain can be synthesized through a Claisen-Schmidt condensation reaction between a thiophene aldehyde and an appropriate ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the enone side chain to an alcohol or alkane.
Substitution: The ethoxy group or other substituents on the quinolinone core can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one derivatives: These compounds share the quinolinone core and may have similar biological activities.
Thiophene-containing compounds: Compounds with thiophene rings are known for their diverse chemical and biological properties.
Uniqueness
(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinolinone or thiophene derivatives.
Properties
IUPAC Name |
7-ethoxy-3-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-14-7-5-12-10-13(18(21)19-15(12)11-14)6-8-16(20)17-4-3-9-23-17/h3-11H,2H2,1H3,(H,19,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWCXXKOFFUDLV-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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